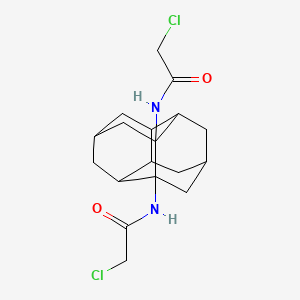
1,2-Bis(2-chloroacetamido)diamantane
Übersicht
Beschreibung
This compound has garnered significant attention due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1,2-Bis(2-chloroacetamido)diamantane typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where carbocation or radical intermediates are used to achieve the desired substitution . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2-Bis(2-chloroacetamido)diamantane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Reduction reactions often involve the use of reducing agents like borane-tetrahydrofuran (BH3·THF).
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-chloroacetamido)diamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts
Wirkmechanismus
The mechanism by which 1,2-Bis(2-chloroacetamido)diamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s rigid polycyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2-chloroacetamido)diamantane can be compared to other similar compounds, such as:
Adamantane: The parent compound, known for its antiviral properties.
2-Azaadamantane: A nitrogen-substituted adamantane derivative with potential pharmaceutical applications.
Diamantane: A higher-order diamondoid with unique structural properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other adamantane derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUVTUXSYLZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


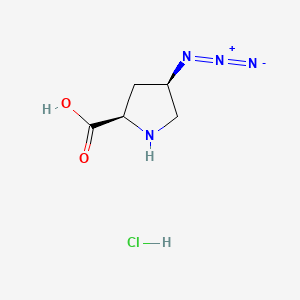
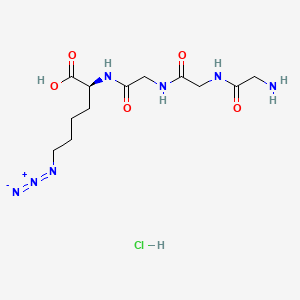
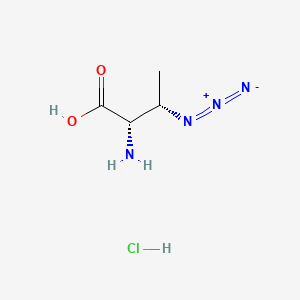

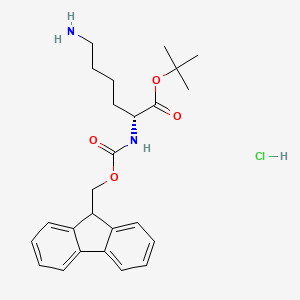
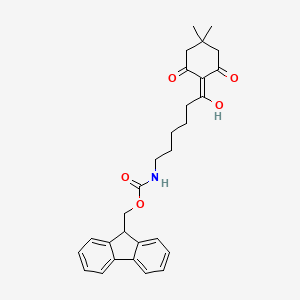
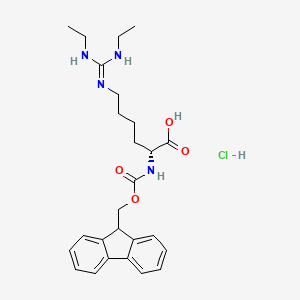
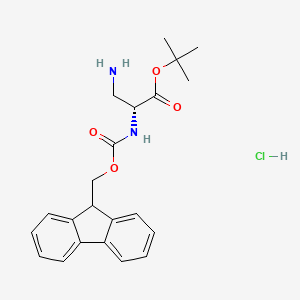
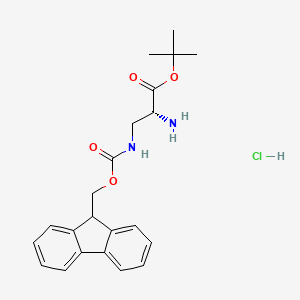

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
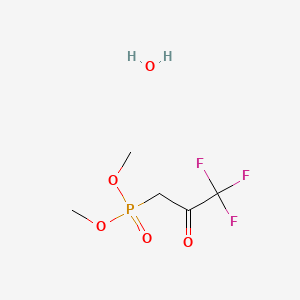
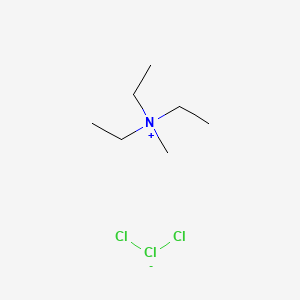
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
